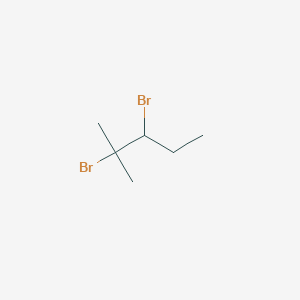
2,3-Dibromo-2-methylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-2-methylpentane is an organic compound with the molecular formula C₆H₁₂Br₂. It is a halogenated alkane, specifically a dibromo derivative of methylpentane. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dibromo-2-methylpentane can be synthesized through the bromination of 2-methylpentane. The reaction typically involves the addition of bromine (Br₂) to 2-methylpentane in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions of the methylpentane chain .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The bromination reaction is monitored closely to prevent over-bromination and to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-2-methylpentane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes. .
Common Reagents and Conditions
Nucleophiles: Hydroxide (OH⁻), cyanide (CN⁻), amines (NH₂)
Bases: Potassium tert-butoxide (t-BuOK), sodium hydroxide (NaOH)
Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone
Major Products Formed
Substitution Products: 2-methyl-2-pentanol, 2-methyl-2-pentanenitrile
Elimination Products: 2-methyl-2-pentene
Scientific Research Applications
2,3-Dibromo-2-methylpentane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential use in the development of pharmaceuticals.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is used to study the effects of halogenated alkanes on biological systems.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-2-methylpentane involves its reactivity as a halogenated alkane. The bromine atoms make the compound susceptible to nucleophilic substitution and elimination reactions. In nucleophilic substitution, the bromine atoms are replaced by nucleophiles, while in elimination reactions, the bromine atoms are removed along with hydrogen atoms to form alkenes .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dibromo-3-methylpentane
- 2,3-Dibromo-2,3-dimethylbutane
- 1,3-Dibromo-2-methylpropane
- 2,4-Dibromo-2-methylpentane
Uniqueness
2,3-Dibromo-2-methylpentane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to other dibromo alkanes, it has distinct steric and electronic properties that make it a valuable compound in synthetic organic chemistry.
Properties
CAS No. |
54305-88-3 |
|---|---|
Molecular Formula |
C6H12Br2 |
Molecular Weight |
243.97 g/mol |
IUPAC Name |
2,3-dibromo-2-methylpentane |
InChI |
InChI=1S/C6H12Br2/c1-4-5(7)6(2,3)8/h5H,4H2,1-3H3 |
InChI Key |
RKAVGFXDDBJGEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)(C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















